2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro-substituted biphenyl moiety attached to an acetic acid group
Mechanism of Action
Target of Action
It is known that similar chlorinated phenyl acetic acids can interact with various enzymes and receptors in the body .
Mode of Action
It is known that chlorinated phenyl acetic acids can undergo various reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
For example, polychlorinated biphenyls (PCBs), a class of compounds similar to 4-(4-Chlorophenyl)phenylacetic acid, can be degraded by microbial enzymes in a process known as biodegradation . This process involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It is known that similar chlorinated phenyl acetic acids can be soluble in ethanol , which may influence their bioavailability.
Result of Action
It is known that similar chlorinated phenyl acetic acids can possess anticancer properties . For example, 4-Chlorophenylacetic acid has been reported to possess anticancer properties and may be an effective therapeutic agent in the prevention or treatment of estrogen-sensitive breast cancer .
Action Environment
It is known that similar chlorinated phenyl acetic acids can remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions . This persistence in the environment can influence the action and efficacy of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the chloroacetyl group onto the biphenyl ring.
Hydrolysis: The resulting chloroacetylated biphenyl is then subjected to hydrolysis under acidic or basic conditions to yield the corresponding acetic acid derivative.
Industrial Production Methods
Industrial production of 2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid may involve large-scale Friedel-Crafts acylation followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield biphenyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives of the biphenyl ring.
Nucleophilic Substitution: Products include substituted biphenyl derivatives with various nucleophiles.
Oxidation: Products include carboxylic acids.
Reduction: Products include reduced biphenyl derivatives.
Scientific Research Applications
2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure with a bromo substituent instead of a chloro group.
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure with a methyl substituent instead of a chloro group.
2-(4’-Nitro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure with a nitro substituent instead of a chloro group.
Uniqueness
2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of the chloro group, which imparts distinct chemical and physical properties. The chloro group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMYLVVZJLDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362638 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5525-72-4 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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